molecular formula C18H18N2O3S B7516491 N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide

N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide

Cat. No. B7516491
M. Wt: 342.4 g/mol
InChI Key: DHPQYZYGMCDBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide, also known as ME-18-NNEI, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used in scientific research to study the endocannabinoid system and its role in various physiological processes.

Mechanism of Action

N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide acts as a cannabinoid receptor agonist, binding to CB1 and CB2 receptors in the endocannabinoid system. This activation of the endocannabinoid system leads to various physiological effects, such as pain relief, appetite stimulation, and mood regulation.
Biochemical and Physiological Effects:
N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide has been shown to have similar effects to other synthetic cannabinoids, such as JWH-018 and AM-2201. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognitive function. N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide has also been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide is its high potency and selectivity for cannabinoid receptors, making it useful for studying the endocannabinoid system and its role in various physiological processes. However, one limitation is its potential for abuse and dependence, which may limit its use in certain research settings.

Future Directions

Future research on N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide could focus on its potential use in the treatment of various medical conditions, such as chronic pain, anxiety, and depression. Additionally, further studies could explore the potential for abuse and dependence associated with this compound, as well as its safety and efficacy in humans. Overall, N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide has the potential to be a valuable tool for scientific research in the field of cannabinoid pharmacology.

Synthesis Methods

N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide can be synthesized using a variety of methods, including the reaction of indole-3-carboxylic acid with 4-methylsulfonylphenylacetic acid, followed by an amidation reaction with ethylamine. Another method involves the reaction of indole-3-carboxaldehyde with 4-methylsulfonylphenylacetonitrile, followed by a reduction reaction with lithium aluminum hydride.

Scientific Research Applications

N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide has been used in scientific research to study the endocannabinoid system and its role in various physiological processes, such as pain perception, appetite regulation, and mood. This compound has also been studied for its potential use in the treatment of various medical conditions, such as chronic pain, anxiety, and depression.

properties

IUPAC Name

N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12(13-7-9-14(10-8-13)24(2,22)23)20-18(21)16-11-19-17-6-4-3-5-15(16)17/h3-12,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPQYZYGMCDBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide

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